2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
2,4-Dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is an organic compound characterized by its complex structure, which includes dichloro, methyl, and benzoxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline typically involves multiple steps, including the formation of the benzoxazole ring and subsequent chlorination and methylation reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazole ring, followed by selective chlorination and methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2,4-Dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorotoluene: Shares the dichloro and methyl groups but lacks the benzoxazole ring.
2,4-Dichloro-3-methyl-6-nitrophenol: Contains similar chlorination and methylation but has a nitro group instead of the benzoxazole ring.
Properties
Molecular Formula |
C15H12Cl2N2O |
---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
2,4-dichloro-6-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C15H12Cl2N2O/c1-7-3-4-10-11(5-7)20-15(19-10)12-9(16)6-8(2)14(18)13(12)17/h3-6H,18H2,1-2H3 |
InChI Key |
ZIBVIGGADINXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C=C(C(=C3Cl)N)C)Cl |
Origin of Product |
United States |
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